1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid
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Overview
Description
1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with carboxymethyl and dipropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 4,4-dipropylcyclohexanone with bromoacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The dipropyl groups may influence the compound’s hydrophobic interactions and overall molecular conformation.
Comparison with Similar Compounds
- 1-(Carboxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid
- 1-(Carboxymethyl)-4,4-diethylcyclohexane-1-carboxylic acid
- 1-(Carboxymethyl)-4,4-dibutylcyclohexane-1-carboxylic acid
Uniqueness: 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dipropyl groups can affect the compound’s solubility, reactivity, and interaction with other molecules, distinguishing it from similar compounds with different alkyl substituents.
Properties
IUPAC Name |
1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-3-5-14(6-4-2)7-9-15(10-8-14,13(18)19)11-12(16)17/h3-11H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOLBKVUBYHIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(CC1)(CC(=O)O)C(=O)O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576058 |
Source
|
Record name | 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-94-0 |
Source
|
Record name | 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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